1'-(Thiazol-2-yl)spiro[indoline-3,4'-piperidin]-2-one
Description
Properties
IUPAC Name |
1'-(1,3-thiazol-2-yl)spiro[1H-indole-3,4'-piperidine]-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c19-13-15(11-3-1-2-4-12(11)17-13)5-8-18(9-6-15)14-16-7-10-20-14/h1-4,7,10H,5-6,8-9H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFMRHZKZRWFKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3NC2=O)C4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1’-(Thiazol-2-yl)spiro[indoline-3,4’-piperidin]-2-one typically involves multicomponent reactions, which are influential tools for the rapid production of molecular diversity and complexity . One common synthetic route includes the cyclocondensation reaction of isatins, pyrazolones, and malononitrile in aqueous media using specific catalysts . The reaction conditions are usually mild and neutral, with short reaction times and high yields, making the process efficient and environmentally friendly .
Chemical Reactions Analysis
1’-(Thiazol-2-yl)spiro[indoline-3,4’-piperidin]-2-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1’-(Thiazol-2-yl)spiro[indoline-3,4’-piperidin]-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1’-(Thiazol-2-yl)spiro[indoline-3,4’-piperidin]-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 1'-(Thiazol-2-yl)spiro[indoline-3,4'-piperidin]-2-one and related spiro[indoline-3,4'-piperidin]-2-one derivatives:
Structural and Functional Insights:
Thiazole vs. Aminopyridyl Substituents: The thiazole group in the target compound provides distinct electronic and steric properties compared to aminopyridyl substituents (e.g., SMU-B). While SMU-B exhibits dual c-Met/ALK inhibition and robust in vivo efficacy, the thiazole derivative may prioritize selectivity for specific kinase domains due to sulfur-mediated interactions . Example: SMU-B achieved >50% tumor growth inhibition in gastric carcinoma models, but its aminopyridyl group requires complex synthetic steps compared to the thiazole analog .
Benzyl vs. Thiazole at 1'-Position :
- The benzyl-substituted analog (CAS 1086063-19-5) demonstrates high synthetic accessibility (73% yield via hydrogenation) and increased lipophilicity, which may enhance membrane permeability but reduce target specificity compared to the thiazole variant .
However, this modification may also increase molecular weight and metabolic instability .
Salt Forms: The hydrochloride salt of the parent spiro[indoline-3,4'-piperidin]-2-one (CAS 356072-46-3) offers improved aqueous solubility, critical for intravenous formulations, albeit with trade-offs in oral bioavailability .
Thiazole Positioning :
- A structurally distinct thiazol-5-yl analog (e.g., 2-(4-methyl-1,3-thiazol-5-yl)-hexahydrospiro[pyrrolizine-3,3'-indolin]-2'-one) exhibits anti-diabetic and anti-inflammatory activities, highlighting how thiazole placement and spiro system variation (piperidine vs. pyrrolizine) diversify therapeutic applications .
Key Research Findings
- Synthetic Accessibility : The benzyl-substituted derivative is synthesized with a 73% yield via Pd/C-catalyzed hydrogenation, whereas thiazole-containing analogs may require multistep heterocycle formation, reducing overall yield .
- Biological Performance: Thiazole derivatives show promise in targeting kinases (e.g., c-Met), but aminopyridyl analogs like SMU-B have demonstrated superior in vivo antitumor efficacy, suggesting substituent polarity and bulkiness critically influence pharmacodynamics .
- Safety Profiles: The parent spiro compound and its hydrochloride salt are classified as harmful upon inhalation or skin contact, necessitating stringent handling protocols.
Biological Activity
1'-(Thiazol-2-yl)spiro[indoline-3,4'-piperidin]-2-one is a spiro compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates thiazole and indoline moieties, which are known for their diverse pharmacological properties. Research has indicated that this compound may exhibit significant antimicrobial and anticancer activities, making it a candidate for further investigation in drug development.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
| Property | Value |
|---|---|
| Molecular Formula | C15H15N3OS |
| Molecular Weight | 285.36 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Studies have demonstrated that compounds with thiazole and indoline structures often exhibit antimicrobial properties. For instance, derivatives of thiazole have been shown to possess activity against various bacterial strains. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with protein synthesis pathways.
Anticancer Activity
Research has indicated that this compound may inhibit cancer cell proliferation. A study involving similar indole derivatives revealed that they could induce apoptosis in cancer cells by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins like Bcl-2 . The compound's ability to modulate pathways associated with cell growth and survival underscores its potential as an anticancer agent.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes, such as those regulating the cell cycle or apoptosis.
- Receptor Binding : By binding to certain receptors, it can modulate signaling pathways that lead to altered cellular responses.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiazole derivatives, including this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of activity.
- Cytotoxicity Assays : In vitro assays were conducted on human cancer cell lines (e.g., MDA-MB 231 for breast cancer). The results showed that the compound exhibited cytotoxic effects comparable to established chemotherapeutics like doxorubicin, indicating its potential as a lead compound for further development .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the thiazole or indoline rings can enhance potency and selectivity against specific targets.
Table 2: SAR Insights
| Modification | Effect on Activity |
|---|---|
| Substitution on Thiazole | Increased antimicrobial potency |
| Alteration of Indoline | Enhanced anticancer activity |
Q & A
Q. How do computational models guide the design of spiro[indoline-3,4'-piperidine] derivatives with reduced toxicity?
- Methodology : ADMET predictors (e.g., SwissADME) flag hepatotoxic motifs like thiazole sulfoxides. In vitro cytotoxicity assays (e.g., HepG2 cells) validate predictions, while Ames tests rule out mutagenicity for lead candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
